tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
CAS No.: 380225-70-7
Cat. No.: VC8415032
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate - 380225-70-7](/images/structure/VC8415032.png)
Specification
CAS No. | 380225-70-7 |
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Molecular Formula | C14H21NO4 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate |
Standard InChI | InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17) |
Standard InChI Key | DXJQWCAYCRAIQP-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O |
Canonical SMILES | CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O |
Introduction
Key Findings
tert-Butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate (CAS: 380225-70-7) is a carbamate derivative with applications in pharmaceutical synthesis and organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl ring, and a hydroxethyl substituent. Its synthesis, structural properties, and role as an intermediate in drug development are discussed below.
Identification and Structural Properties
Chemical Identity
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IUPAC Name: tert-Butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
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CAS Registry: 380225-70-7
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Molecular Formula: C₁₄H₂₁NO₄
Structural Features
The compound comprises:
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A tert-butyl carbamate group (Boc) for amine protection.
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A 3-methoxyphenyl ring substituted at the 2-position with a 1-hydroxyethyl group.
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The hydroxyl group enables hydrogen bonding, while the methoxy and Boc groups enhance solubility and stability .
Table 1: Key Structural Descriptors
Property | Value/Description |
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Functional Groups | Carbamate, Methoxy, Hydroxyethyl |
Stereochemistry | Not explicitly reported (racemic or chiral synthesis possible) |
Boiling Point/Melting Point | Not documented in available sources |
Synthesis and Reaction Pathways
General Synthesis
The compound is synthesized via mixed anhydride intermediates or reduction reactions:
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Step 1: Protection of an amine precursor (e.g., 2-(1-hydroxyethyl)-3-methoxyaniline) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Step 2: Purification via column chromatography (e.g., EtOAc/hexane gradients) .
Example Protocol:
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React 2-(1-hydroxyethyl)-3-methoxyaniline with Boc₂O in THF using N-methylmorpholine (NMM) as a base.
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Quench with aqueous HCl, extract with ethyl acetate, and concentrate.
Key Reaction Conditions
Physicochemical Properties
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.38 (s, 3H, OCH₃), 4.80 (t, J = 5.8 Hz, 1H, OH), 7.20–7.31 (m, aromatic H) .
Solubility and Stability
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Solubility: Miscible in polar solvents (e.g., methanol, ethyl acetate) .
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Stability: Hydrolytically stable under acidic conditions but cleaved by TFA .
Applications in Pharmaceutical Synthesis
Intermediate for Antiepileptic Drugs
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Serves as a precursor in the synthesis of lacosamide, a medication for partial-onset seizures .
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Key Step: Alkylation or condensation with benzylamine derivatives under controlled pH .
Protecting Group in Peptide Chemistry
Table 2: Pharmaceutical Relevance
Application | Role | Reference |
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Lacosamide synthesis | Chiral intermediate | |
Peptide modification | Amine protection |
Comparative Analysis with Analogues
Structural Analogues
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